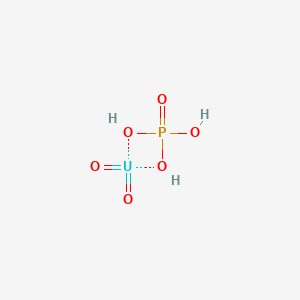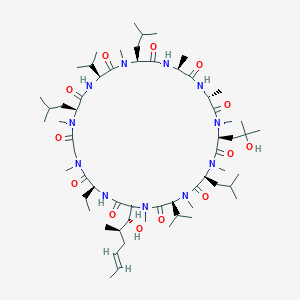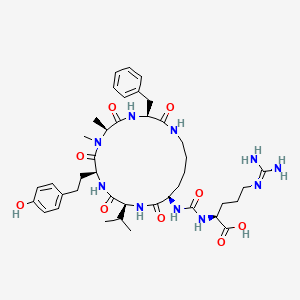
Dioxouranium(2+) hydrogenphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uranyl hydrogenphosphate is an inorganic phosphate and a uranium coordination entity. It has a role as a xenobiotic.
Wissenschaftliche Forschungsanwendungen
Uranyl Ion Extraction and Reprocessing Applications Dioxouranium(2+) hydrogenphosphate, commonly associated with the uranyl ion (UO2(2+)), finds significant applications in nuclear fuel reprocessing and waste management. Research conducted by Stockmann and Ding (2011) demonstrated the use of electroanalytical chemistry to study the facilitated ion transfer (FIT) of uranyl ions, revealing complexation stoichiometries and constants with tributylphosphate (TBP) and octyl(phenyl)-N,N-diisobutylcarbamoylmethyl-phosphine oxide (CMPO), ligands extensively used in the PUREX/TRUEX processes for spent nuclear fuel reprocessing (Stockmann & Ding, 2011).
Ionic Liquid Applications Tsaoulidis et al. (2013) explored the extraction behavior of dioxouranium(VI) using tributylphosphate dissolved in ionic liquids, demonstrating the potential of ionic liquids as solvents for uranyl ion extraction in microchannels. This research emphasizes the efficiency of ionic liquids in enhancing extraction processes, particularly in applications requiring compact and efficient systems (Tsaoulidis et al., 2013).
Environmental and Biological Interactions Berto et al. (2012) and Crea et al. (2010) conducted studies focusing on the interactions of dioxouranium(VI) with various organic and inorganic ligands, aiming to understand the chemical speciation of this ion in natural aquatic ecosystems and biological fluids. These studies provide valuable insights into the environmental behavior and potential biological impacts of dioxouranium(VI), contributing to the development of strategies for environmental monitoring and remediation (Berto et al., 2012); (Crea et al., 2010).
Catalytic and Material Applications Investigations into the catalytic activities of uranyl complexes have revealed their potential in facilitating nucleophilic acyl substitution reactions. Takao and Akashi (2017) studied several uranyl complexes, finding that certain complexes demonstrated efficiency and resistance to decomposition during catalytic reactions, pointing towards applications in synthetic chemistry and material science (Takao & Akashi, 2017).
Eigenschaften
Produktname |
Dioxouranium(2+) hydrogenphosphate |
|---|---|
Molekularformel |
H3O6PU |
Molekulargewicht |
368.02 g/mol |
IUPAC-Name |
dioxouranium;phosphoric acid |
InChI |
InChI=1S/H3O4P.2O.U/c1-5(2,3)4;;;/h(H3,1,2,3,4);;; |
InChI-Schlüssel |
FFPZRDYCUOPULV-UHFFFAOYSA-N |
Kanonische SMILES |
OP(=O)(O)O.O=[U]=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2R)-N-[(2S,3R)-1,3-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]octadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B1251384.png)





![(4R)-4-Hydroxy-4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1251392.png)
![2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1251394.png)

